(S)-2-Amino-6-(trimethylammonio)hexanoic acid (S)-2-Amino-6-(trimethylammonio)hexanoic acid N6, N6, N6-Trimethyl-L-lysine, also known as epsilon-N-trimethyl-L-lysine or trimethyllysine, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. N6, N6, N6-Trimethyl-L-lysine is considered to be a practically insoluble (in water) and relatively neutral molecule. N6, N6, N6-Trimethyl-L-lysine has been found in human testicle tissue, and has also been detected in multiple biofluids, such as feces, urine, and cerebrospinal fluid. Within the cell, N6, N6, N6-trimethyl-L-lysine is primarily located in the cytoplasm and endoplasmic reticulum. N6, N6, N6-Trimethyl-L-lysine participates in a number of enzymatic reactions. In particular, N6, N6, N6-Trimethyl-L-lysine and S-adenosylhomocysteine can be biosynthesized from L-lysine and S-adenosylmethionine; which is mediated by the enzyme histone-lysine N-methyltransferase SETD7. In addition, N6, N6, N6-Trimethyl-L-lysine and oxoglutaric acid can be converted into 3-hydroxy-N6, N6, N6-trimethyl-L-lysine and succinic acid through its interaction with the enzyme trimethyllysine dioxygenase, mitochondrial. In humans, N6, N6, N6-trimethyl-L-lysine is involved in carnitine synthesis pathway.
Brand Name: Vulcanchem
CAS No.: 19253-88-4
VCID: VC0103232
InChI: InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1
SMILES: C[N+](C)(C)CCCCC(C(=O)[O-])N
Molecular Formula: C9H21N2O2+
Molecular Weight: 188.27 g/mol

(S)-2-Amino-6-(trimethylammonio)hexanoic acid

CAS No.: 19253-88-4

Main Products

VCID: VC0103232

Molecular Formula: C9H21N2O2+

Molecular Weight: 188.27 g/mol

(S)-2-Amino-6-(trimethylammonio)hexanoic acid - 19253-88-4

CAS No. 19253-88-4
Product Name (S)-2-Amino-6-(trimethylammonio)hexanoic acid
Molecular Formula C9H21N2O2+
Molecular Weight 188.27 g/mol
IUPAC Name (2S)-2-amino-6-(trimethylazaniumyl)hexanoate
Standard InChI InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1
Standard InChIKey MXNRLFUSFKVQSK-QMMMGPOBSA-O
Isomeric SMILES C[N+](C)(C)CCCC[C@@H](C(=O)[O-])[NH3+]
SMILES C[N+](C)(C)CCCCC(C(=O)[O-])N
Canonical SMILES C[N+](C)(C)CCCCC(C(=O)[O-])[NH3+]
Physical Description Solid
Description N6, N6, N6-Trimethyl-L-lysine, also known as epsilon-N-trimethyl-L-lysine or trimethyllysine, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. N6, N6, N6-Trimethyl-L-lysine is considered to be a practically insoluble (in water) and relatively neutral molecule. N6, N6, N6-Trimethyl-L-lysine has been found in human testicle tissue, and has also been detected in multiple biofluids, such as feces, urine, and cerebrospinal fluid. Within the cell, N6, N6, N6-trimethyl-L-lysine is primarily located in the cytoplasm and endoplasmic reticulum. N6, N6, N6-Trimethyl-L-lysine participates in a number of enzymatic reactions. In particular, N6, N6, N6-Trimethyl-L-lysine and S-adenosylhomocysteine can be biosynthesized from L-lysine and S-adenosylmethionine; which is mediated by the enzyme histone-lysine N-methyltransferase SETD7. In addition, N6, N6, N6-Trimethyl-L-lysine and oxoglutaric acid can be converted into 3-hydroxy-N6, N6, N6-trimethyl-L-lysine and succinic acid through its interaction with the enzyme trimethyllysine dioxygenase, mitochondrial. In humans, N6, N6, N6-trimethyl-L-lysine is involved in carnitine synthesis pathway.
Synonyms 6-N-L-trimethyl-L-lysine
epsilon-N-trimethyl-L-lysine
epsilon-N-trimethyl-lysine
N(6),N(6),N(6)-trimethyl-L-lysine
TRIMETHYLLLYSINE
trimethyllysine
trimethyllysine chloride, (S)-isomer
trimethyllysine hydroxide, inner salt, (S)-isomer
trimethyllysine hydroxide,inner salt, (+-)-isomer
trimethyllysine, (+-)-isome
PubChem Compound 440120
Last Modified Nov 11 2021
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